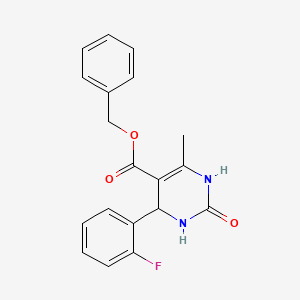
N-(2-ethoxybenzyl)-6-quinoxalinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxybenzyl)-6-quinoxalinamine (EQ) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. EQ is a quinoxaline derivative that has shown promising results in various studies due to its unique structure and properties.
作用机制
The mechanism of action of N-(2-ethoxybenzyl)-6-quinoxalinamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells. N-(2-ethoxybenzyl)-6-quinoxalinamine has also been shown to disrupt bacterial cell membrane integrity, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-(2-ethoxybenzyl)-6-quinoxalinamine has been shown to have minimal toxicity in vivo and in vitro studies, making it a promising candidate for further development. N-(2-ethoxybenzyl)-6-quinoxalinamine has also been shown to have low cytotoxicity against normal cells, indicating its potential as a selective anticancer agent. In addition, N-(2-ethoxybenzyl)-6-quinoxalinamine has been shown to have a low potential for drug-drug interactions, making it a safe candidate for combination therapy.
实验室实验的优点和局限性
The advantages of using N-(2-ethoxybenzyl)-6-quinoxalinamine in lab experiments include its low toxicity, selectivity towards cancer cells, and potential use as a photosensitizer for photodynamic therapy. However, the limitations of using N-(2-ethoxybenzyl)-6-quinoxalinamine in lab experiments include its high cost of synthesis and limited availability.
未来方向
There are several future directions for the development of N-(2-ethoxybenzyl)-6-quinoxalinamine, including the investigation of its potential use in combination therapy with other anticancer agents, the development of new synthesis methods to reduce the cost of production, and the investigation of its potential use in other scientific research applications, such as as an antifungal agent or an antiviral agent.
In conclusion, N-(2-ethoxybenzyl)-6-quinoxalinamine is a chemical compound that has shown promising results in various scientific research applications, including as an anticancer agent, an antibacterial agent, and a photosensitizer for photodynamic therapy. N-(2-ethoxybenzyl)-6-quinoxalinamine has a unique structure and properties that make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and potential use in other scientific research applications.
合成方法
N-(2-ethoxybenzyl)-6-quinoxalinamine can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Sonogashira coupling reaction, and Suzuki-Miyaura coupling reaction. The most commonly used method for synthesizing N-(2-ethoxybenzyl)-6-quinoxalinamine is the Buchwald-Hartwig coupling reaction, which involves the reaction of 2-ethoxybenzylamine with 6-bromoquinoxaline using a palladium catalyst.
科学研究应用
N-(2-ethoxybenzyl)-6-quinoxalinamine has shown potential use in various scientific research applications, including as an anticancer agent, an antibacterial agent, and a photosensitizer for photodynamic therapy. N-(2-ethoxybenzyl)-6-quinoxalinamine has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment. In addition, N-(2-ethoxybenzyl)-6-quinoxalinamine has shown antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for the development of new antibiotics. N-(2-ethoxybenzyl)-6-quinoxalinamine has also been investigated as a photosensitizer for photodynamic therapy, which is a non-invasive treatment for cancer that involves the use of light to activate photosensitizing agents.
属性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]quinoxalin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-21-17-6-4-3-5-13(17)12-20-14-7-8-15-16(11-14)19-10-9-18-15/h3-11,20H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXXCBQLPKCIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxybenzyl)-6-quinoxalinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)

![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)

![N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4989014.png)
![2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)
![2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4989038.png)
![1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B4989040.png)